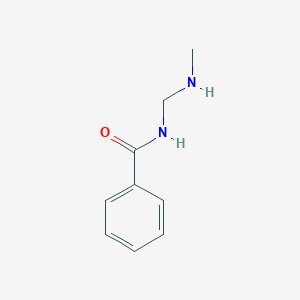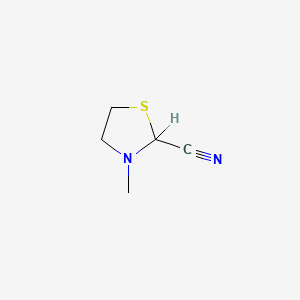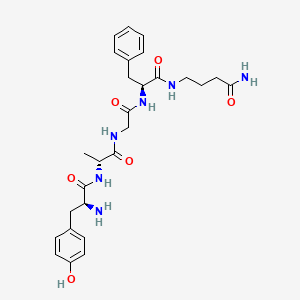
L-Tyrosyl-D-alanylglycyl-N-(4-amino-4-oxobutyl)-L-phenylalaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“L-Tyrosyl-D-alanylglycyl-N-(4-amino-4-oxobutyl)-L-phenylalaninamide” is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound is likely designed for specific biochemical or pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “L-Tyrosyl-D-alanylglycyl-N-(4-amino-4-oxobutyl)-L-phenylalaninamide” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next coupling.
Cleavage: The completed peptide is cleaved from the resin.
Industrial Production Methods
Industrial production of peptides often involves automated synthesizers that follow the SPPS method. High-performance liquid chromatography (HPLC) is used to purify the final product.
化学反应分析
Types of Reactions
Oxidation: Peptides can undergo oxidation, especially at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation of methionine yields methionine sulfoxide.
科学研究应用
Chemistry
Peptides like “L-Tyrosyl-D-alanylglycyl-N-(4-amino-4-oxobutyl)-L-phenylalaninamide” are used in studying protein interactions, enzyme functions, and as building blocks for more complex molecules.
Biology
In biology, such peptides can be used as probes to study cellular processes, signal transduction pathways, and receptor-ligand interactions.
Medicine
Pharmaceutical applications include the development of peptide-based drugs for treating various diseases, including cancer, diabetes, and infectious diseases.
Industry
In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and as catalysts in chemical reactions.
作用机制
The mechanism of action for “L-Tyrosyl-D-alanylglycyl-N-(4-amino-4-oxobutyl)-L-phenylalaninamide” would depend on its specific biological target. Generally, peptides can interact with receptors, enzymes, or other proteins to modulate their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
- L-Tyrosyl-D-alanylglycyl-L-phenylalaninamide
- L-Tyrosyl-D-alanylglycyl-N-(4-amino-4-oxobutyl)-L-tryptophanamide
Uniqueness
The uniqueness of “L-Tyrosyl-D-alanylglycyl-N-(4-amino-4-oxobutyl)-L-phenylalaninamide” lies in its specific sequence and modifications, which confer distinct biological or chemical properties compared to other peptides.
属性
CAS 编号 |
72080-43-4 |
|---|---|
分子式 |
C27H36N6O6 |
分子量 |
540.6 g/mol |
IUPAC 名称 |
4-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]butanamide |
InChI |
InChI=1S/C27H36N6O6/c1-17(32-26(38)21(28)14-19-9-11-20(34)12-10-19)25(37)31-16-24(36)33-22(15-18-6-3-2-4-7-18)27(39)30-13-5-8-23(29)35/h2-4,6-7,9-12,17,21-22,34H,5,8,13-16,28H2,1H3,(H2,29,35)(H,30,39)(H,31,37)(H,32,38)(H,33,36)/t17-,21+,22+/m1/s1 |
InChI 键 |
VBUSEWMEBFRXSM-WTNAPCKOSA-N |
手性 SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCCCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
规范 SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCCCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


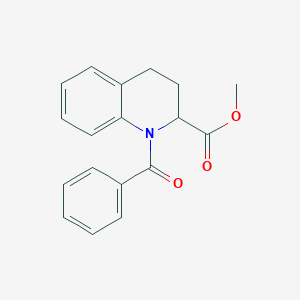

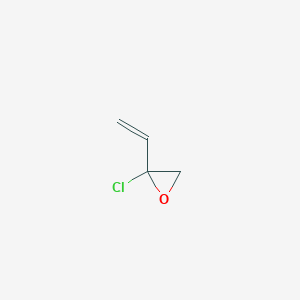

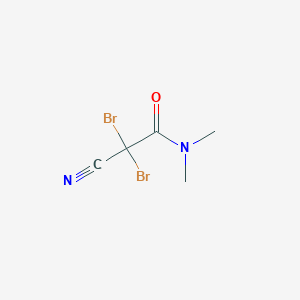
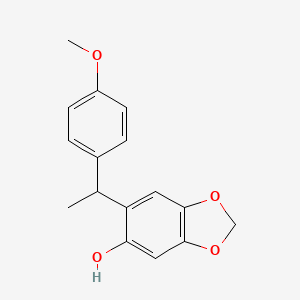
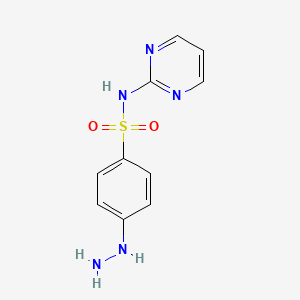
![N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide](/img/structure/B14460218.png)
![N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine](/img/structure/B14460225.png)

